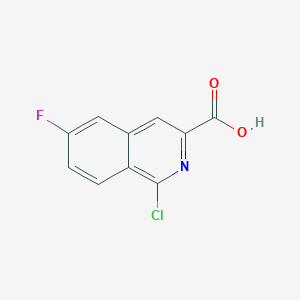
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity .
Industrial production methods may vary, but they generally involve similar steps on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .
Analyse Des Réactions Chimiques
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinoline derivatives or reduction to yield different isoquinoline compounds.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
- 1-Chloroisoquinoline-3-carboxylic acid
- 6-Fluoroisoquinoline-3-carboxylic acid
- 1-Chloro-6-methylisoquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H5ClFNO2 |
|---|---|
Poids moléculaire |
225.60 g/mol |
Nom IUPAC |
1-chloro-6-fluoroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-7-2-1-6(12)3-5(7)4-8(13-9)10(14)15/h1-4H,(H,14,15) |
Clé InChI |
LPRVXCMQTRIQRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C(C=C2C=C1F)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



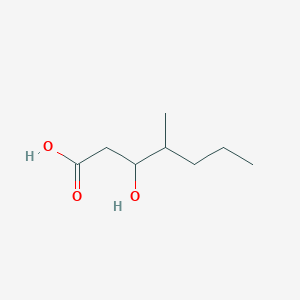

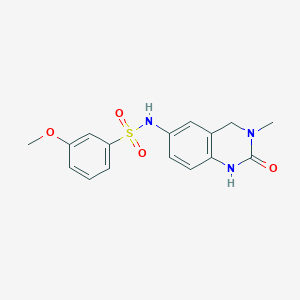
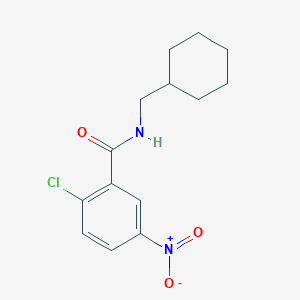
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
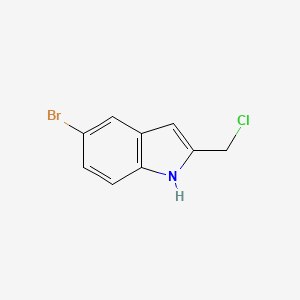
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
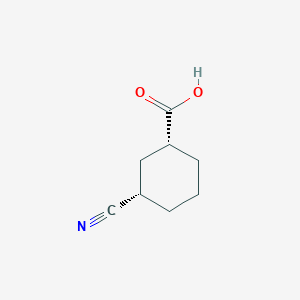
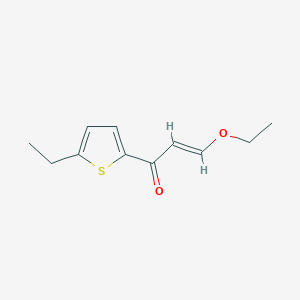
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
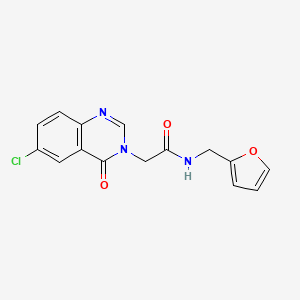
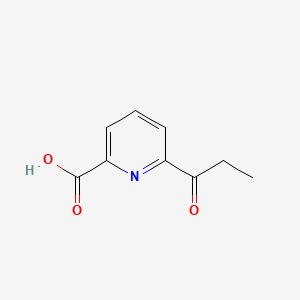
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
